An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Trisulfide
An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide, a member of the organosulfur compound family, is characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. This volatile, colorless to pale yellow liquid is recognized by its potent, sulfurous aroma reminiscent of garlic and onions.[1][2] While naturally occurring in plants of the Allium genus, such as garlic, it also finds application as a flavoring agent in the food industry.[3] Beyond its sensory characteristics, diethyl trisulfide and related organotrisulfides are of increasing interest to the scientific community for their potential biological activities, drawing parallels from the extensively studied diallyl trisulfide (DATS) found in garlic. This guide provides a comprehensive overview of the chemical and physical properties of diethyl trisulfide, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, supported by visualizations of key signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of diethyl trisulfide are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (Ethyltrisulfanyl)ethane | [3] |
| Synonyms | Diethyl trisulphide, Ethyl trisulfide, 3,4,5-Trithiaheptane | [3] |
| CAS Number | 3600-24-6 | [3] |
| Molecular Formula | C4H10S3 | [3] |
| Molecular Weight | 154.32 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Powerful, sulfurous, garlic-like | [1][2] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Density | 1.108 g/cm³ at 20 °C | [4] |
| Boiling Point | 217 °C at 760 mmHg | [3] |
| Melting Point | Not available | |
| Flash Point | 71.11 °C (160.00 °F) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and non-polar solvents. | [1][4] |
| Refractive Index | 1.556-1.560 | [1] |
| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [4] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of diethyl trisulfide. Below is a summary of expected spectral characteristics based on available data for similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the methyl and methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of diethyl trisulfide would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
-
C-H stretching vibrations from the ethyl groups, typically in the range of 2850-3000 cm⁻¹.
-
C-H bending vibrations, expected around 1375 cm⁻¹ and 1450 cm⁻¹.
-
The S-S stretching vibration, which for trisulfides, typically appears in the region of 400-500 cm⁻¹.[6] The presence of multiple sulfur atoms can lead to complex vibrational modes in this region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of diethyl trisulfide.
-
Electron Ionization (EI): The molecular ion peak ([M]⁺) would be observed at m/z 154. Fragmentation would likely involve the cleavage of C-S and S-S bonds, leading to characteristic fragment ions. Common fragmentation pathways for organosulfur compounds include the loss of alkyl and sulfur fragments.
Experimental Protocols
Synthesis of Diethyl Trisulfide
A general and effective method for the synthesis of symmetrical trisulfides involves the reaction of a thiol with a sulfur transfer reagent. The following protocol is adapted from a procedure for the synthesis of various trisulfides and can be applied to the preparation of diethyl trisulfide.[7]
Materials:
-
Ethanethiol
-
N,N'-Thiobisphthalimide (can be prepared from phthalimide and sulfur monochloride)[7]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (optional, may be required for less reactive thiols)
Procedure:
-
Dissolve 1.5 equivalents of N,N'-thiobisphthalimide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 1 equivalent of ethanethiol in anhydrous DCM.
-
Add the ethanethiol solution dropwise to the stirred solution of N,N'-thiobisphthalimide at room temperature.
-
The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to yield pure diethyl trisulfide.
-
The purified product should be dried under high vacuum and characterized by NMR and mass spectrometry to confirm its identity and purity.
Analysis of Diethyl Trisulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of diethyl trisulfide, which can be adapted from methods used for the analysis of similar volatile sulfur compounds in natural products like garlic.[8][9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile sulfur compounds (e.g., HP-1, 5% phenyl methyl siloxane).[8]
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 200 °C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min)[8]
-
Oven Temperature Program:
-
Injection Volume: 1.0 µL[8]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Detector Temperature: 200 °C[8]
Sample Preparation:
-
Prepare a standard solution of diethyl trisulfide in a suitable solvent (e.g., acetone or hexane).
-
For samples containing diethyl trisulfide (e.g., garlic oil extract), dilute the sample with the chosen solvent.
-
If necessary, add an internal standard for quantitative analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the diethyl trisulfide peak based on its retention time compared to the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with the known mass spectrum of diethyl trisulfide.
-
For quantitative analysis, create a calibration curve using standard solutions of known concentrations.
Biological Activity and Signaling Pathways
While research specifically on diethyl trisulfide is limited, the biological activities of the structurally similar diallyl trisulfide (DATS) have been extensively studied. DATS is a major bioactive component of garlic and is known for its anticancer, anti-inflammatory, and cardioprotective effects.[10][11][12] It is plausible that diethyl trisulfide may exhibit similar biological activities due to the shared trisulfide moiety, which is believed to be crucial for its biological function.
Anticancer Effects
DATS has been shown to inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1][11] These effects are mediated through the modulation of several key signaling pathways.
One of the primary mechanisms of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) in cancer cells. This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway and the transcription factor nuclear factor-kappa B (NF-κB), ultimately resulting in apoptosis.[13]
Anti-inflammatory Effects
DATS has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, by suppressing the NF-κB signaling pathway, a central regulator of inflammation.[10][14] By inhibiting NF-κB, DATS can reduce the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[14]
Cardioprotective Effects
The cardioprotective effects of DATS are attributed to its antioxidant properties and its ability to modulate various signaling pathways involved in cardiac health. DATS has been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function.[12] One of the proposed mechanisms is the activation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Conclusion
Diethyl trisulfide is an organosulfur compound with well-defined chemical and physical properties. While its primary current application is as a flavoring agent, the growing body of research on structurally similar compounds like diallyl trisulfide suggests a potential for significant biological activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential therapeutic applications of diethyl trisulfide. Further research is warranted to elucidate the specific biological mechanisms of diethyl trisulfide and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 2. Diallyl trisulfide inhibits estrogen receptor-α activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 5. Diethyl disulfide(110-81-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 14. Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
